molecular formula C24H21NO5 B2962041 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid CAS No. 596096-27-4

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

Cat. No. B2962041
CAS RN: 596096-27-4
M. Wt: 403.434
InChI Key: QOYRELXVQPLAAB-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid involves several steps. Typically, it starts with the protection of the amino group using Fmoc chloride. Subsequent reactions include selective hydroxylation and phenyl substitution. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid is C₂₃H₂₁NO₅. It comprises an Fmoc-protected amino acid backbone with a phenyl group and a hydroxyl group. The stereochemistry at the chiral centers is crucial for its biological activity .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids, including N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid, have significantly contributed to the advancement of SPPS. This method has been enhanced by various solid supports, linkages, and protecting groups, facilitating the synthesis of complex peptides and small proteins. The versatility of Fmoc SPPS allows for a wide range of bioorganic chemistry applications, making it a cornerstone in peptide synthesis (Fields & Noble, 2009).

Hydrogel Formation and Biomedical Applications

Fmoc-modified amino acids, including N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid, exhibit unique self-assembly properties leading to the formation of hydrogels. These hydrogels have potential biomedical applications, including cell cultivation, drug delivery, and as scaffolds for tissue engineering. The hydrophobicity and aromaticity of the Fmoc group play a crucial role in promoting the association of these building blocks, enabling the creation of functional materials (Kai Tao et al., 2016).

Antibacterial Agents

The incorporation of the Fmoc group into amino acids and peptides has also been explored for developing new classes of antibacterial agents. These Fmoc-based compounds can form hydrogels that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, offering a novel approach to creating antimicrobial materials (Debnath et al., 2010).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRELXVQPLAAB-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid

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